5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide
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Description
The compound “5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide” is a chemical compound that has been synthesized from pyrazole or pyrazole derivatives .
Synthesis Analysis
The synthesis of this compound involves novel methods. One such method involves reacting a compound with POBr3 without using a solvent or in a solvent, post-treating a reaction mixture to produce a compound, and then reacting the compound with a peroxydisulfuric acid salt in a solvent comprising at least one amide-type solvent without adding sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H11BrClN3O2 .Chemical Reactions Analysis
This compound can be used as an intermediate in the synthesis of various organic compounds. One common method of synthesis involves reacting 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation reduction to obtain the target product .Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.58, a density of 1.68±0.1 g/cm3 (Predicted), a melting point of 59-60 °C, and a boiling point of 396.1±52.0 °C (Predicted) .Scientific Research Applications
Synthesis and Biological Activities
Research has focused on the synthesis of novel compounds with structural similarities to 5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide, exploring their physicochemical properties and biological activities. For instance, Lim et al. (2019) synthesized novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, showing good levels of efficacy as crop-protecting agents, highlighting the potential for discovering new agrochemicals based on this scaffold Lim, Lee, & Park, 2019.
Radioisotope Labeling for Metabolic Studies
Yang et al. (2020) synthesized radioisotope carbon-14 labeled versions of chlorantraniliprole, a related compound, for use in metabolic studies. This work is essential for understanding the environmental fate and metabolism of these compounds in agricultural settings Yang et al., 2020.
Insecticidal and Fungicidal Properties
The compound and its derivatives have been studied for their insecticidal and fungicidal properties. Zhu et al. (2014) synthesized a series of related compounds, evaluating their efficacy against various pests and diseases, indicating the potential for these compounds to be developed into effective pesticides Zhu et al., 2014.
Environmental Fate and Hydrolysis
Research by Redman et al. (2019) investigated the hydrolysis of chlorantraniliprole under various conditions relevant to California rice fields, providing insights into the environmental fate of this class of compounds. The study found that the compound is relatively stable under neutral or acidic conditions, which is crucial for understanding its persistence and degradation in agricultural environments Redman, Tran, Parikh, & Tjeerdema, 2019.
Structural Analysis and Bioactivity
Further, Li et al. (2015) focused on the synthesis, crystal structure, and biological activity of compounds within this class, finding them to have good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests additional applications of these compounds beyond insecticidal uses Li et al., 2015.
Properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN5O2/c1-10-5-3-6-11(17(26)21-2)15(10)23-18(27)13-9-14(19)24-25(13)16-12(20)7-4-8-22-16/h3-9H,1-2H3,(H,21,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJFWYQHFMPKQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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